molecular formula C27H26Cl2N2O3 B11989460 N-{(E)-1-[(Cyclohexylamino)carbonyl]-2-[5-(3,4-dichlorophenyl)-2-furyl]ethenyl}-4-methylbenzamide CAS No. 307974-02-3

N-{(E)-1-[(Cyclohexylamino)carbonyl]-2-[5-(3,4-dichlorophenyl)-2-furyl]ethenyl}-4-methylbenzamide

Cat. No.: B11989460
CAS No.: 307974-02-3
M. Wt: 497.4 g/mol
InChI Key: LUEBHUVSXSAFFB-LFVJCYFKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{(E)-1-[(Cyclohexylamino)carbonyl]-2-[5-(3,4-dichlorophenyl)-2-furyl]ethenyl}-4-methylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclohexylamino group, a dichlorophenyl group, and a furan ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-1-[(Cyclohexylamino)carbonyl]-2-[5-(3,4-dichlorophenyl)-2-furyl]ethenyl}-4-methylbenzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the cyclohexylamino group, followed by the introduction of the dichlorophenyl and furan rings. The final step involves the coupling of these intermediates under specific reaction conditions, such as controlled temperature and pH, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-{(E)-1-[(Cyclohexylamino)carbonyl]-2-[5-(3,4-dichlorophenyl)-2-furyl]ethenyl}-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{(E)-1-[(Cyclohexylamino)carbonyl]-2-[5-(3,4-dichlorophenyl)-2-furyl]ethenyl}-4-methylbenzamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{(E)-1-[(Cyclohexylamino)carbonyl]-2-[5-(3,4-dichlorophenyl)-2-furyl]ethenyl}-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and compounds with similar functional groups, such as:

  • N-Methylbenzamide
  • N-Ethylbenzamide
  • N-Phenylbenzamide

Uniqueness

N-{(E)-1-[(Cyclohexylamino)carbonyl]-2-[5-(3,4-dichlorophenyl)-2-furyl]ethenyl}-4-methylbenzamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

307974-02-3

Molecular Formula

C27H26Cl2N2O3

Molecular Weight

497.4 g/mol

IUPAC Name

N-[(E)-3-(cyclohexylamino)-1-[5-(3,4-dichlorophenyl)furan-2-yl]-3-oxoprop-1-en-2-yl]-4-methylbenzamide

InChI

InChI=1S/C27H26Cl2N2O3/c1-17-7-9-18(10-8-17)26(32)31-24(27(33)30-20-5-3-2-4-6-20)16-21-12-14-25(34-21)19-11-13-22(28)23(29)15-19/h7-16,20H,2-6H2,1H3,(H,30,33)(H,31,32)/b24-16+

InChI Key

LUEBHUVSXSAFFB-LFVJCYFKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)/C(=O)NC4CCCCC4

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)C(=O)NC4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.